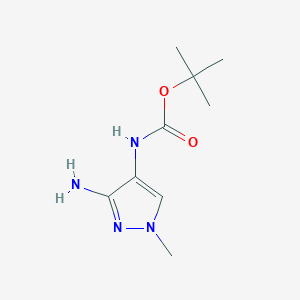

tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-amino-1-methylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-6-5-13(4)12-7(6)10/h5H,1-4H3,(H2,10,12)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXRFBKVDPVHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate can be achieved through multiple synthetic routes. One common method involves the condensation of methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate with phenyl chloroformate, followed by hydrolysis and Curtius rearrangement of an azide derivative . Another approach involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloro(triphenyl)methane, followed by a series of reactions including oxidation, reduction, and condensation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, reduction, esterification, and protection of amino groups .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Substitution reactions can occur at the amino group or the pyrazole ring, often using reagents like chloroformates or azides.

Common Reagents and Conditions

Common reagents used in these reactions include phenyl chloroformate, diphenylphosphoryl azide, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dioxane .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate serves as a building block in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential to inhibit specific enzymes and receptors involved in various diseases:

- Anti-Cancer Activity : Compounds similar to this compound have shown promise in targeting mutant forms of the epidermal growth factor receptor (EGFR), which are associated with non-small cell lung cancer. Preliminary studies suggest that this compound may inhibit tumor growth by interacting with kinases involved in cell signaling pathways.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes critical for bacterial survival, making it a candidate for antibiotic development. For example, it has been utilized as an intermediate in synthesizing ceftolozane, an antibiotic used to treat complicated infections.

Agricultural Applications

In agricultural research, this compound has been explored for its potential use as a pesticide or herbicide . Its chemical structure allows it to interact with specific biological pathways in pests and weeds, potentially leading to effective control measures without harming beneficial organisms.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymeric materials and coatings . Its ability to form stable complexes with various substrates can enhance the durability and functionality of materials used in construction and manufacturing.

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate and related pyrazole-carbamate derivatives:

Structural and Functional Analysis

- Substituent Effects: Methyl vs. Phenyl/CF₃: The methyl group in the target compound offers modest steric hindrance compared to phenyl or trifluoromethyl groups, which enhance stability but may reduce solubility . Fluoroethyl vs.

- Synthetic Accessibility : The target compound’s simpler structure (lacking aromatic or fluorinated groups) likely allows for more straightforward synthesis compared to derivatives requiring Suzuki couplings or fluorination .

- Biological Relevance : While the target compound lacks explicit activity data, analogs like demonstrate antiproliferative effects, suggesting its utility in oncology pipelines.

Stability and Reactivity

- The tert-butyl carbamate group in all compounds provides temporary amine protection, with cleavage achievable under acidic conditions (e.g., HCl/dioxane) .

- Electron-withdrawing groups (e.g., CF₃ in ) stabilize the carbamate against hydrolysis, whereas electron-donating groups (e.g., methyl in the target compound) may accelerate deprotection .

Research Implications

This compound and its analogs are critical building blocks in drug discovery. Their structural diversity enables tuning of pharmacokinetic properties, such as solubility and metabolic stability. Future research should focus on:

- Biological Profiling : Testing the target compound in kinase inhibition assays.

- Synthetic Optimization : Exploring greener catalysts (e.g., Pd-based systems) for scalable production .

Biological Activity

Tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a tert-butyl group attached to a pyrazole ring that contains an amino group and a carbamate moiety. This configuration is significant for its biological activity, influencing interactions with various biological targets.

Research has indicated that compounds similar to this compound act primarily as inhibitors of specific protein kinases. In particular, studies have shown that this compound can inhibit casein kinase II (CK2), a serine/threonine kinase involved in numerous cellular processes including cell proliferation and survival .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole derivatives, providing insights into the potential applications of this compound.

-

Inhibition of CDK16 :

A study highlighted the efficacy of pyrazole-based compounds in inhibiting cyclin-dependent kinase 16 (CDK16), with one derivative showing an EC50 value of 33 nM. This suggests that similar compounds could have comparable potency against other kinases . -

Cell Viability Assays :

In vitro assays demonstrated that this compound reduces cell viability in a dose-dependent manner across various cancer cell lines. The mechanism involves apoptosis induction, which is critical for therapeutic strategies targeting malignant cells . -

Structure Activity Relationship (SAR) :

The SAR studies indicate that modifications to the pyrazole ring and the presence of bulky groups like tert-butyl enhance the selectivity and potency against target kinases. This highlights the importance of structural variations in developing effective inhibitors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via carbamate protection of the amine group using di-tert-butyl dicarbonate (Boc₂O). For example, in a stirred mixture of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine and water, Boc₂O is added at room temperature and stirred overnight. The product is isolated by filtration and recrystallization .

- Optimization : Key variables include stoichiometry (1:1.1 molar ratio of amine to Boc₂O), solvent selection (aqueous or mixed solvents), and reaction time (12–24 hours). Monitoring by TLC or HPLC ensures completion.

Table 1 : Representative Synthesis Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Boc₂O (1.1 eq) | Water | RT | 24 h | 85–90% |

Q. How is this compound characterized structurally?

- Techniques :

- NMR : H NMR (300 MHz, CDCl₃) shows peaks at δ 8.78 (s, 1H, NH), 8.37 (s, 1H, pyrazole-H), and 1.53 (s, 9H, tert-butyl) .

- Mass Spectrometry : EI-MS m/z 278 [M+H] confirms molecular weight .

- Melting Point : Ranges between 121–123°C for related analogs .

- Validation : Cross-validate with IR (C=O stretch at ~1700 cm⁻¹) and elemental analysis.

Q. What are the stability and storage recommendations for this compound?

- Stability : Stable at room temperature in inert atmospheres but decomposes under strong acids/bases or oxidizing agents. Avoid prolonged exposure to moisture .

- Storage : Store in sealed containers at 2–8°C in dry, dark conditions. Use desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the pyrazole core of this compound?

- Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s workflow combines reaction path searches with experimental data to optimize conditions (e.g., solvent effects, catalysts) .

- Case Study : A study on tert-butyl carbamate derivatives employed DFT to predict regioselectivity in pyrazole functionalization, aligning with experimental yields of >80% .

Q. What strategies resolve contradictions in reported antiproliferative activities of pyrazole-carbamate derivatives?

- Analysis : Discrepancies arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using the NCI-60 panel and validate via dose-response curves.

- Example : Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate showed IC₅₀ values of 2–10 µM in cancer cells, attributed to its electron-withdrawing substituents enhancing DNA intercalation .

Table 2 : Antiproliferative Data for Analogous Compounds

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Methyl pyrazole-carboxylate | HeLa | 3.2 | DNA intercalation |

| tert-Butyl carbamate derivative | MCF-7 | 8.5 | Topoisomerase inhibition |

Q. How do crystal structure analyses inform the design of tert-butyl carbamate derivatives?

- Techniques : X-ray crystallography reveals hydrogen bonding (N–H···O=C) and steric effects from the tert-butyl group. For example, tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate showed a distorted chair conformation, influencing its binding to enzymatic pockets .

- Design Implications : Modify substituents to enhance lattice stability or solubility without disrupting bioactive conformations.

Methodological Considerations

- Contradictions : Variability in synthetic yields may stem from Boc₂O purity or trace moisture. Always pre-dry solvents and reagents.

- Safety : Use PPE (gloves, goggles) and fume hoods during synthesis due to potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.